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molecular formula C5H3NO4S B180939 5-Nitrothiophene-2-carboxylic acid CAS No. 6317-37-9

5-Nitrothiophene-2-carboxylic acid

Cat. No. B180939
M. Wt: 173.15 g/mol
InChI Key: UNEPVPOHGXLUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04220793

Procedure details

As an example, a trial performed with 5-nitro-2-formyl-thiophene and bromine in a medium maintained at pH=4.6 by means of a acetic acid/sodium acetate mixture provided crude 5-nitro-2-thenoic acid in a yield of 98.5% or the pure acid in a yield of 81%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acetic acid sodium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[S:8][C:7]([CH:9]=[O:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].BrBr.C(O)(=[O:15])C.C([O-])(=O)C.[Na+]>>[N+:1]([C:4]1[S:8][C:7]([C:9]([OH:15])=[O:10])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(S1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
acetic acid sodium acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.C(C)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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